Carboxylic Acid pKa Comparison: Enhanced Acidity of 2-Cyano-4-hydroxybenzoic Acid Relative to Unsubstituted Benzoic Acid
2-Cyano-4-hydroxybenzoic acid exhibits a predicted pKa value of 3.51 ± 0.10, reflecting substantially enhanced acidity compared to unsubstituted benzoic acid (pKa = 4.20) . This ~0.69 log unit difference corresponds to approximately 5-fold greater acid strength, directly attributable to the electron-withdrawing ortho-cyano substituent. While experimental pKa data for the positional isomer 4-cyano-2-hydroxybenzoic acid are not reported in accessible literature, the ortho-cyano proximity to the carboxylic acid group in 2-cyano-4-hydroxybenzoic acid maximizes inductive electron withdrawal through-space and through-bond, a spatial relationship absent in the para-cyano isomer .
| Evidence Dimension | Acid dissociation constant (pKa) – carboxylic acid proton |
|---|---|
| Target Compound Data | pKa = 3.51 ± 0.10 (predicted) |
| Comparator Or Baseline | Unsubstituted benzoic acid: pKa = 4.20 (experimental) |
| Quantified Difference | ΔpKa ≈ -0.69 (corresponding to ~5× greater Ka) |
| Conditions | Predicted pKa based on structure-property algorithms; 25°C aqueous reference |
Why This Matters
Lower pKa translates to greater deprotonation extent at physiological and near-neutral pH conditions, influencing solubility, membrane permeability, and salt formation behavior during synthesis and purification workflows.
